molecular formula C17H13ClN2O4 B10763169 Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- CAS No. 157542-92-2

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)-

Cat. No.: B10763169
CAS No.: 157542-92-2
M. Wt: 344.7 g/mol
InChI Key: NUQZXROIVGBRGR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- is a complex organic compound with a molecular formula of C22H22ClN3O5 and a molecular weight of 443.88 g/mol . This compound is characterized by the presence of a quinoxaline ring, a phenoxy group, and a propanoic acid moiety, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.

    Introduction of the Chlorine Atom: Chlorination of the quinoxaline ring is performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenoxy Group: This step involves the nucleophilic substitution reaction between the chlorinated quinoxaline and a phenol derivative.

    Formation of the Propanoic Acid Moiety: The final step includes the esterification or amidation reaction to introduce the propanoic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce quinoxaline derivatives with reduced functional groups .

Scientific Research Applications

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-(4-((7-chloroquinoxalin-2-yl)oxy)phenoxy)-, methyl ester
  • Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, ethyl ester

Uniqueness

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- stands out due to its specific stereochemistry (2S configuration), which can significantly influence its biological activity and interactions with molecular targets. This unique configuration may result in enhanced selectivity and potency compared to its analogs .

Properties

CAS No.

157542-92-2

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

(2S)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)/t10-/m0/s1

InChI Key

NUQZXROIVGBRGR-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.